Danofloxacine-d3 mésylate

Vue d'ensemble

Description

Danofloxacin-d3 Mesylate is a deuterium-labeled derivative of Danofloxacin Mesylate, a fluoroquinolone antibiotic primarily used in veterinary medicine. This compound is known for its potent antibacterial activity against a broad spectrum of pathogens, particularly those causing respiratory diseases in livestock . The deuterium labeling in Danofloxacin-d3 Mesylate enhances its stability and allows for more precise pharmacokinetic and pharmacodynamic studies.

Applications De Recherche Scientifique

Danofloxacin-d3 Mesylate has a wide range of scientific research applications:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in animal models.

Antibacterial Research: Used to study the efficacy and mechanism of action of fluoroquinolone antibiotics against various bacterial pathogens.

Drug Development: Serves as a reference standard in the development and testing of new antibacterial agents.

Veterinary Medicine: Applied in research focused on improving treatments for respiratory diseases in livestock.

Mécanisme D'action

Target of Action

Danofloxacin-d3 Mesylate, a derivative of Danofloxacin, is an antibiotic agent from the family of the fluoroquinolones used in veterinary medicine . The primary targets of Danofloxacin-d3 Mesylate are bacterial DNA topoisomerase II (also known as DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Danofloxacin-d3 Mesylate interacts with its targets, DNA gyrase and topoisomerase IV, by inhibiting their activity . This inhibition prevents the supercoiling of bacterial DNA, a critical step in DNA replication. As a result, the bacterial cells cannot replicate, leading to their death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV by Danofloxacin-d3 Mesylate affects the DNA replication pathway in bacteria . This disruption of the DNA replication process leads to the cessation of bacterial growth and eventually, bacterial death .

Pharmacokinetics

Studies on danofloxacin, the parent compound, suggest that it has rapid distribution to major target tissues such as lungs, intestines, and the mammary gland in animals . The elimination half-life of Danofloxacin in animals has been reported to be between 2 to 6.5 hours . It’s important to note that the pharmacokinetic properties can vary depending on the species and individual animal characteristics .

Result of Action

The result of Danofloxacin-d3 Mesylate’s action is the inhibition of bacterial growth and proliferation. By inhibiting the activity of DNA gyrase and topoisomerase IV, Danofloxacin-d3 Mesylate prevents bacterial DNA replication, leading to the death of the bacterial cells . This makes it an effective treatment for infections caused by susceptible bacteria.

Action Environment

The action of Danofloxacin-d3 Mesylate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the drug . Additionally, the presence of other substances or drugs can also impact the effectiveness of Danofloxacin-d3 Mesylate through potential drug-drug interactions . Therefore, it’s crucial to consider these factors when administering the drug for optimal therapeutic outcomes.

Analyse Biochimique

Biochemical Properties

Danofloxacin-d3 Mesylate acts on bacterial DNA topoisomerase II and topoisomerase IV . The spectrum of antimicrobial activity of Danofloxacin-d3 Mesylate includes most Gram-negative bacteria, some Gram-positive bacteria, mycoplasmas, and intracellular pathogens .

Cellular Effects

The cellular effects of Danofloxacin-d3 Mesylate are primarily due to its interaction with bacterial DNA topoisomerases, which are essential enzymes for bacterial DNA replication . By inhibiting these enzymes, Danofloxacin-d3 Mesylate prevents bacterial DNA replication, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of Danofloxacin-d3 Mesylate involves binding to bacterial DNA topoisomerases, inhibiting their activity and preventing DNA replication . This leads to the death of the bacterial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Danofloxacin-d3 Mesylate has been shown to have a long elimination half-life . This suggests that it remains active in the system for a prolonged period, allowing for less frequent dosing .

Dosage Effects in Animal Models

In animal models, the effects of Danofloxacin-d3 Mesylate have been shown to vary with dosage . At therapeutic doses, it is effective in treating a variety of bacterial infections. At high doses, adverse effects may occur .

Metabolic Pathways

As a fluoroquinolone, it is likely metabolized in the liver .

Subcellular Localization

As it acts on bacterial DNA topoisomerases, it is likely localized to the bacterial cell nucleus where these enzymes are found .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Danofloxacin-d3 Mesylate can be synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Danofloxacin molecule. The synthesis typically involves the following steps:

Deuterium Exchange Reaction: The introduction of deuterium atoms into the Danofloxacin molecule is achieved through a deuterium exchange reaction. This process involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

Mesylation: The mesylate salt form is obtained by reacting Danofloxacin-d3 with methanesulfonic acid (mesylate) under controlled conditions.

Industrial Production Methods

Industrial production of Danofloxacin-d3 Mesylate involves scaling up the synthetic routes mentioned above. The process includes:

Large-Scale Deuterium Exchange: Conducting the deuterium exchange reaction on a larger scale using industrial reactors and deuterium sources.

Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain high-purity Danofloxacin-d3 Mesylate.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Danofloxacin-d3 Mesylate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinolone ring, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions, especially nucleophilic substitutions, can take place at the fluorine atom on the quinolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

Oxidation: Oxidized derivatives with modified quinolone rings.

Reduction: Reduced derivatives with altered carbonyl groups.

Substitution: Substituted products with new functional groups replacing the fluorine atom.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Enrofloxacin: A veterinary fluoroquinolone used for similar indications but with a different spectrum of activity.

Levofloxacin: A human fluoroquinolone with broader applications in treating bacterial infections.

Uniqueness

Danofloxacin-d3 Mesylate is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic studies compared to its non-deuterated counterparts. This makes it a valuable tool in both research and veterinary applications .

Activité Biologique

Danofloxacin-d3 Mesylate is a deuterated derivative of Danofloxacin, a fluoroquinolone antibiotic primarily used in veterinary medicine. The incorporation of deuterium in the molecular structure enhances its utility in pharmacokinetic and pharmacodynamic studies. This article provides a comprehensive overview of the biological activity of Danofloxacin-d3 Mesylate, including its antibacterial properties, pharmacokinetics, and applications in research.

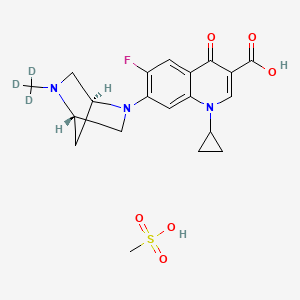

- Molecular Formula : CHFNOS

- Molecular Weight : Approximately 456.50 g/mol

- Isotopic Labeling : Presence of three deuterium atoms

Danofloxacin-d3 Mesylate exhibits significant antibacterial activity against a variety of aerobic gram-negative bacteria. Its primary mechanism involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to DNA gyrase, Danofloxacin-d3 Mesylate disrupts normal DNA supercoiling, leading to cell death .

Antibacterial Spectrum

The compound is effective against several pathogens commonly found in veterinary medicine:

- Staphylococcus aureus

- Mannheimia haemolytica

- Other gram-negative bacteria

Pharmacokinetics

Studies have established the pharmacokinetic profile of Danofloxacin-d3 Mesylate in various animal models. For example, research involving sheep demonstrated that after intravenous and intramuscular administration, Danofloxacin achieves high concentrations in tissues such as the lung and liver . Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Volume of Distribution | > 3 L/kg |

| Half-life (t1/2) | Approximately 6 hours |

| Maximum Concentration (Cmax) | Varies by tissue |

Case Studies and Research Findings

- Pharmacokinetics in Sheep :

- Tissue Depletion Studies :

- Ex Vivo Activity Against Mannheimia haemolytica :

Applications in Research

Due to its isotopic labeling with deuterium, Danofloxacin-d3 Mesylate serves as a valuable tool in various research applications:

- ADME Studies : It allows researchers to track absorption, distribution, metabolism, and excretion pathways effectively.

- Drug Interaction Studies : The compound can be used to assess potential drug interactions by comparing its distribution with other drugs.

- Toxicity Assessments : Investigating the potential toxicity of Danofloxacin can be enhanced by using labeled forms to trace their metabolic pathways in vivo.

Propriétés

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-[(1S,4S)-5-(trideuteriomethyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]quinoline-3-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFDJSVKQNSTKF-MIJXDKMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.